molecular formula C7H4BrFO2 B8771921 4-Bromo-2-fluoro-5-hydroxybenzaldehyde

4-Bromo-2-fluoro-5-hydroxybenzaldehyde

Cat. No.: B8771921
M. Wt: 219.01 g/mol
InChI Key: ZIVHIZJMGKBLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-5-hydroxybenzaldehyde (CAS: Not explicitly provided in evidence) is a halogenated aromatic aldehyde with a molecular formula C₇H₄BrFO₂. It features a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, a hydroxyl (-OH) group at position 5, and an aldehyde (-CHO) group at position 1 (Figure 1). This compound is structurally significant due to its electron-withdrawing substituents (Br, F) and polar functional groups (-OH, -CHO), which influence its reactivity, solubility, and applications in pharmaceutical intermediates or organic synthesis .

Properties

Molecular Formula

C7H4BrFO2

Molecular Weight

219.01 g/mol

IUPAC Name

4-bromo-2-fluoro-5-hydroxybenzaldehyde

InChI

InChI=1S/C7H4BrFO2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-3,11H

InChI Key

ZIVHIZJMGKBLFK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Br)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Differences vs. Target Compound Potential Applications References
4-Bromo-2-fluoro-5-hydroxybenzaldehyde - C₇H₄BrFO₂ Br (4), F (2), -OH (5), -CHO (1) Reference compound Pharmaceutical intermediates
5-Bromo-4-fluoro-2-hydroxybenzaldehyde - C₇H₄BrFO₂ Br (5), F (4), -OH (2), -CHO (1) Substituent positions altered; may alter electronic effects Organic synthesis
4-Bromo-5-fluoro-2-methylbenzaldehyde 861928-26-9 C₈H₆BrFO Br (4), F (5), -CH₃ (2), -CHO (1) Methyl replaces -OH; reduced polarity Agrochemical research
2-Bromo-5-fluorobenzaldehyde - C₇H₄BrFO Br (2), F (5), -CHO (1) Lacks -OH group; simpler structure Precursor for fluorescent dyes
2-Fluoro-5-iodo-benzaldehyde - C₇H₄FIO F (2), I (5), -CHO (1) Iodo (larger, polarizable) vs. Br Radiolabeling studies
4-Bromo-2-fluoro-3-methoxy-5-methylbenzaldehyde 1784665-86-6 C₁₀H₉BrFO₂ Br (4), F (2), -OCH₃ (3), -CH₃ (5) Methoxy and methyl add steric bulk Material science

Functional Group Impact on Reactivity and Properties

Hydroxyl (-OH) Group: The -OH group at position 5 in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to non-hydroxylated analogues like 4-Bromo-5-fluoro-2-methylbenzaldehyde . Enables hydrogen bonding, influencing crystallization behavior and intermolecular interactions in crystal structures .

Halogen Effects: Bromine (Br) at position 4 provides strong electron-withdrawing effects, directing electrophilic substitution reactions to specific ring positions. Fluorine (F) at position 2 increases metabolic stability in bioactive molecules compared to non-fluorinated derivatives .

Aldehyde (-CHO) Group :

  • The aldehyde moiety serves as a versatile handle for condensation reactions (e.g., formation of Schiff bases) and cross-coupling reactions in medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.